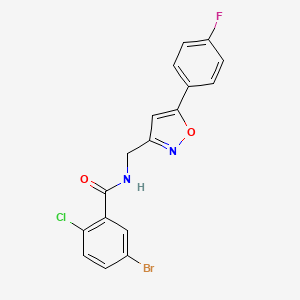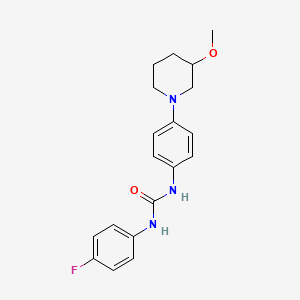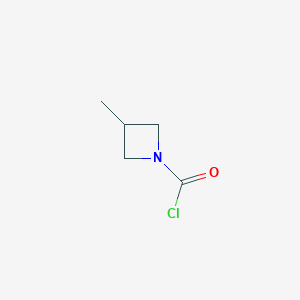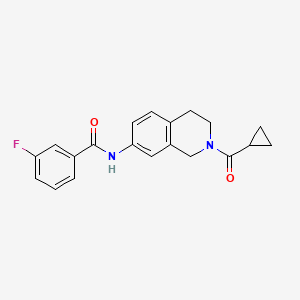
5-bromo-2-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-bromo-2-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups, including a bromine atom, a chlorine atom, a fluorine atom, an isoxazole ring, and a benzamide group .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a benzamide group, which is a benzene ring attached to a carboxamide group. It also has a 5-(4-fluorophenyl)isoxazol-3-yl group, which consists of an isoxazole ring attached to a fluorophenyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of halogens might make it relatively dense and possibly volatile. The polar carboxamide group could make it soluble in polar solvents .Scientific Research Applications
Synthesis and Characterization
Derivative Synthesis : N-allyl-4-piperidyl benzamide derivatives, including those related to 5-bromo-2-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide, have been synthesized and characterized for their potential as non-peptide CCR5 antagonists. This synthesis involves elimination, reduction, and bromization reactions (Cheng De-ju, 2014).
Antimicrobial Activity : Some benzamide derivatives with halogen substituents have been evaluated for antimicrobial activity, indicating a potential research application for similar compounds like this compound. However, the exact activity of this specific compound was not reported in the studies (Denham Da & FitzSimons Dw, 1983).
Solid-State Structure Analysis : Studies on antipyrine-like derivatives, which are structurally related to this compound, have been conducted to understand their solid-state structures, intermolecular interactions, and stabilization mechanisms. This research is crucial for determining the potential applications of such compounds (A. Saeed et al., 2020).
Preparation and Characterization for Antagonistic Properties : The preparation and characterization of N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide, a compound structurally related to the one , have been explored for its role as a CCR5 antagonist. This research underscores the significance of such compounds in the development of non-peptide antagonists (H. Bi, 2014).
Antitubercular Activity
- Synthesis for Anti-tubercular Activity : N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-n-(4-sulfamoylphenyl)benzamide, a compound with structural similarities, has been synthesized and evaluated for its anti-tubercular activity. This highlights the potential of benzamide derivatives in developing new treatments for tuberculosis (P. Dighe et al., 2012).
Future Directions
Properties
IUPAC Name |
5-bromo-2-chloro-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClFN2O2/c18-11-3-6-15(19)14(7-11)17(23)21-9-13-8-16(24-22-13)10-1-4-12(20)5-2-10/h1-8H,9H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLADGHALGZJISH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)CNC(=O)C3=C(C=CC(=C3)Br)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methoxyaniline](/img/structure/B2418776.png)
![6-chloro-N-[(5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methyl]pyridine-2-carboxamide](/img/structure/B2418777.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2418778.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide](/img/structure/B2418779.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B2418781.png)


![N~1~-(2-methylphenyl)-N~4~-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine-1,4-dicarboxamide](/img/structure/B2418787.png)
![4-(5-Fluoropyrimidin-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2418788.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide](/img/structure/B2418792.png)


![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2418796.png)
![3-(3-methylbutyl)-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2418797.png)
